molecular formula C19H18N6O4S2 B2589238 N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-69-9

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2589238
CAS RN: 872594-69-9
M. Wt: 458.51
InChI Key: KLCYGABRKZWFQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic interactions between them. For example, the isoxazole and thiadiazole rings could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the isoxazole ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and thiadiazole rings could potentially increase the compound’s aromaticity and stability.

Scientific Research Applications

Polymorphism Study

This compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, leading to the discovery of three distinct forms of the compound .

Crystallization Mechanism

The compound has been used to understand the crystallization mechanism of amide-containing compounds . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has allowed researchers to propose crystallization mechanisms .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported. This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

While specific studies on the molecular structure analysis of the compound itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity.

Chemical Reactions and Properties

The chemical reactivity of the compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of the compound under different conditions.

Chemical Properties Analysis

The chemical properties of the compound, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties.

Antimicrobial Activity

A study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, revealing their potential in vitro antimicrobial activity against bacterial and fungal strains.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the specific mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. Additionally, computational studies could be used to predict its properties and potential uses .

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4S2/c1-11-7-14(24-29-11)20-15(26)10-30-19-23-22-18(31-19)21-17(28)12-8-16(27)25(9-12)13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3,(H,20,24,26)(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYGABRKZWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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